4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide
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Overview
Description
4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione is a heterocyclic compound that belongs to the class of benzothiazines. This compound is of significant interest due to its potential pharmacological properties, particularly its analgesic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione typically involves the reaction of methyl esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with primary or secondary alkyl-, aryl-, and hetarylamines at elevated temperatures. This reaction is often carried out in high-boiling inert solvents to achieve optimal yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time. The use of high-boiling inert solvents and controlled reaction environments ensures the efficient production of 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators and an overall decrease in pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Isoxicam: A non-steroidal anti-inflammatory drug (NSAID) with similar analgesic properties.
Meloxicam: Another NSAID that shares structural similarities with 4-hydroxy-1-methyl-2,1-benzothiazine-2,2-dione.
Uniqueness
4-Hydroxy-1-methyl-2,1-benzothiazine-2,2-dione is unique due to its specific structural features, which allow for diverse chemical modifications. These modifications can enhance its pharmacological properties and reduce potential side effects compared to other similar compounds .
Properties
Molecular Formula |
C9H9NO3S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-ol |
InChI |
InChI=1S/C9H9NO3S/c1-10-8-5-3-2-4-7(8)9(11)6-14(10,12)13/h2-6,11H,1H3 |
InChI Key |
HJIBHRGJZJTFGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CS1(=O)=O)O |
Origin of Product |
United States |
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